molecular formula C10H18ClNO4 B8192314 trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride

Cat. No.: B8192314
M. Wt: 251.71 g/mol
InChI Key: FABUQPWYHQVSHK-SCLLHFNJSA-N
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Description

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is a pyrrolidine derivative featuring a saturated five-membered nitrogen-containing ring with diethyl ester groups at the 3,4-positions and a hydrochloride salt. This compound is primarily utilized as a chiral building block in organic synthesis and pharmaceutical research. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for reactions requiring aqueous or protic conditions. Pyrrolidine derivatives are structurally analogous to proline, a naturally occurring amino acid, which underscores their relevance in drug design and peptidomimetics.

Properties

IUPAC Name

diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUQPWYHQVSHK-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Protecting Group Strategies

The diethyl ester functionality is introduced via nucleophilic acyl substitution. A representative protocol involves reacting the Boc-protected pyrrolidine-3,4-dicarboxylic acid with ethanol (EtOH) in the presence of thionyl chloride, achieving near-quantitative conversion. The Boc group is retained during this step to prevent side reactions at the nitrogen center.

For compounds requiring selective esterification, mixed anhydride methods using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) are employed. This approach ensures that both carboxylic acid groups at positions 3 and 4 are esterified without compromising the Boc-protected amine.

Hydrochlorination and Final Deprotection

Hydrochlorination is typically performed by treating the Boc-protected diethyl ester with hydrogen chloride (HCl) in dioxane or ethyl acetate. The Boc group is simultaneously removed under acidic conditions, yielding the hydrochloride salt. For instance, stirring the intermediate in 4 M HCl/dioxane at 0°C for 2 hours affords the final product with >85% purity.

Stereochemical Control and Reaction Optimization

Achieving the trans configuration requires precise control during ring formation and functionalization. Key methods include:

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables inversion of configuration at C-4. For example, treating cis-4-hydroxyproline derivatives with DEAD and PPh₃ in tetrahydrofuran (THF) results in a 70% yield of the trans-epimer. This step is critical for ensuring the desired stereochemistry in the final product.

Osmium Tetroxide-Mediated Dihydroxylation

In routes involving unsaturated intermediates, osmium tetroxide (OsO₄) is used to introduce diol functionalities while preserving stereochemistry. Oxidation of 3,4-dehydroproline derivatives with OsO₄ and N-methylmorpholine N-oxide (NMO) yields diastereomeric diols, which are separable via flash chromatography.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography remains the primary purification method. For example, the trans-pyrrolidine diethyl ester intermediate is eluted with a gradient of ethyl acetate (5–20%) in hexanes, achieving >95% purity.

Recrystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) removes residual impurities, particularly unreacted starting materials. This step enhances the final product’s melting point consistency and HPLC purity.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 4.35–4.72 ppm (ester -OCH₂CH₃), δ 3.63–3.78 ppm (pyrrolidine ring protons), and δ 1.38–1.46 ppm (Boc tert-butyl group).

  • Mass Spectrometry : Molecular ion peaks at m/z 251.71 [M+H]⁺ confirm the molecular formula C₁₀H₁₈ClNO₄.

Industrial-Scale Production and Process Optimization

Automated Reactor Systems

Large-scale synthesis (≥1 kg) employs automated continuous-flow reactors to enhance reproducibility. For example, a plug-flow reactor operating at 50°C with a residence time of 30 minutes achieves 92% conversion in the esterification step.

Solvent Recycling

Ethanol and dioxane are recovered via distillation, reducing production costs by 40%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Scalability
Mitsunobu inversionDEAD, PPh₃, CH₃I7095Moderate
HydrochlorinationHCl/dioxane8598High
Osmium oxidationOsO₄, NMO6590Low

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Glutamate Transport Inhibition

One of the primary applications of trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is as a selective inhibitor of glutamate transporters. It has been utilized to investigate its effects on glutamate-induced neurotoxicity in neuronal cell lines, such as HT22 cells. Studies have shown that this compound impairs glutamate-induced cell death, suggesting potential therapeutic implications for neurodegenerative diseases where glutamate toxicity is a concern .

1.2. Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been incorporated into the synthesis of pyrrolo[1,2-b]pyridazines, which are being explored for their potential use in treating proliferative disorders . Additionally, derivatives of pyrrolidine with substituted phenyl groups have demonstrated significant anticancer activity against human melanoma and colon adenocarcinoma cell lines .

Material Science Applications

2.1. Development of Renewable Thermoplastics and Thermosets

Recent studies have highlighted the potential of this compound in developing renewable thermoplastic and thermosetting resins. These materials are synthesized by reacting the compound with various bis(oxazolines) to create bio-based building blocks that exhibit favorable mechanical properties and adhesion characteristics .

2.2. Adhesive Properties

The adhesive performance of resins derived from this compound has been evaluated on various substrates, including metals and polylactide (PLA). The results indicate promising adhesion properties under both ambient conditions and after exposure to moisture, making these materials suitable for various industrial applications .

Case Studies

Study Focus Findings
Study 1NeurotoxicityDemonstrated that this compound inhibits glutamate-induced cell death in HT22 cells .
Study 2Anticancer ActivitySynthesized derivatives showed increased cytotoxicity against HT-29 colon adenocarcinoma cells compared to A375 melanoma cells .
Study 3Material PropertiesDeveloped thermoset resins exhibited superior adhesion to metals and PLA; effective under varying humidity conditions .

Mechanism of Action

The mechanism of action of trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes, receptors, or other biological molecules. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three structurally related esters:

5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (pyridine-based, )

Pyridine-2,4-dicarboxylic acid diethyl ester (pyridine-based, )

Amino-thiophene-3,4-dicarboxylic acid diethyl ester (thiophene-based, )

Table 1: Key Structural and Functional Comparisons
Compound Name Core Heterocycle Substituent Positions Key Applications Synthesis Method Physicochemical Properties
trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester HCl Pyrrolidine (saturated) 3,4 Pharmaceutical synthesis Esterification, HCl salt formation Hydrochloride salt, hygroscopic, solid at RT
5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester Pyridine (aromatic) 3,4,5-hydroxy,6-methyl Vitamin B6 synthesis Silane reduction High thermal stability, reductive conditions required
Pyridine-2,4-dicarboxylic acid diethyl ester Pyridine (aromatic) 2,4 Cosmetic HIF-1α stabilization Not specified Lipophilic, suitable for dermal formulations
Amino-thiophene-3,4-dicarboxylic acid diethyl ester Thiophene (aromatic) 3,4 Optoelectronic materials Condensation reactions Conjugated system, electron transport capability

Physicochemical Properties

  • Solubility : The hydrochloride salt of the pyrrolidine ester improves water solubility compared to neutral pyridine or thiophene esters.
  • Thermal Stability : Pyridine-based esters () show higher thermal stability due to aromaticity, whereas pyrrolidine’s saturated ring may lower melting points .

Research Findings and Insights

  • Silane Reduction Limitations : Pyridine-3,4-diacid esters () require excess silane for full reduction, suggesting that pyrrolidine analogs might avoid such stoichiometric challenges .
  • Substituent Position Effects : Pyridine-2,4-diacid esters () demonstrate that substituent positioning (2,4 vs. 3,4) critically impacts biological activity, a factor relevant to pyrrolidine-based drug design .
  • Conjugation vs. Saturation : Thiophene esters () rely on conjugation for optoelectronic performance, whereas pyrrolidine’s saturation offers conformational flexibility for binding biological targets .

Biological Activity

trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a derivative of pyrrolidine, characterized by two carboxylic acid groups and an ethyl ester moiety. The structural formula can be represented as follows:

C9H15NO4Cl\text{C}_9\text{H}_{15}\text{N}\text{O}_4\text{Cl}

This structure allows for various interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes and transporters. Notably, it has been studied for its effects on:

  • Glutamate Transporters : As demonstrated in studies involving L-trans pyrrolidine-2,4-dicarboxylic acid (a related compound), it acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for glutamate uptake in the intestinal mucosa. This inhibition can lead to alterations in amino acid profiles and impacts on growth and development in animal models .
  • Prolyl Hydroxylase Inhibition : The compound may also exhibit properties that inhibit prolyl hydroxylase enzymes, which are involved in collagen synthesis and stabilization of hypoxia-inducible factors (HIFs). This mechanism is significant in contexts such as wound healing and tissue repair.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound in various conditions:

  • Neurological Disorders : Due to its modulation of glutamate transporters, it may have implications in treating conditions like epilepsy or neurodegenerative diseases where glutamate dysregulation is a factor.
  • Metabolic Disorders : The compound's ability to influence metabolic pathways could make it a candidate for addressing obesity or metabolic syndrome through its effects on fat metabolism and energy expenditure.

Case Studies

  • In Ovo Studies : A notable study administered L-trans pyrrolidine-2,4-dicarboxylic acid to hatching eggs to assess its impact on intestinal growth. Results indicated reduced hatchability but increased small intestinal weight post-hatching, suggesting a complex interaction with developmental processes .
  • Cell Culture Experiments : In vitro studies have shown that related pyrrolidine derivatives can stabilize HIF-1α proteins and enhance the expression of target genes associated with cell survival under hypoxic conditions. This highlights the potential for these compounds in therapeutic strategies aimed at enhancing cellular resilience against stressors .

Data Table

Study Objective Findings Implications
In Ovo Study Evaluate effects on intestinal growthDecreased hatchability; increased small intestine weight post-hatchingPotential applications in developmental biology
Cell Culture Assess HIF-1α stabilizationEnhanced expression of HIF-1α target genesImplications for cancer therapy and tissue regeneration

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for trans-pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of pyrrolidine-3,4-dicarboxylic acid with ethanol under acidic catalysis, followed by hydrochlorination. Optimization may include adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst type (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction progress can be monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm for purity assessment .
  • NMR : Compare 1^1H and 13^13C NMR spectra with NIST reference data to confirm stereochemistry and functional groups. For example, the trans-configuration can be validated via coupling constants in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Q. What are the documented applications of this compound in medicinal chemistry?

  • Methodological Answer : The pyrrolidine scaffold is often used as a β-turn inducer in peptide mimetics. Researchers should design assays to evaluate its role in stabilizing secondary protein structures (e.g., circular dichroism spectroscopy) or modulating enzyme activity (e.g., inhibition assays against proteases or kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, stereoisomerism, or solvent effects. Strategies include:

  • Cross-validating with multiple techniques (e.g., 2D NMR like COSY or NOESY for spatial assignments) .
  • Comparing with certified reference standards (e.g., USP or NIST databases) to rule out batch-specific anomalies .
  • Conducting computational modeling (e.g., DFT calculations) to predict spectra and validate experimental results .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at intervals (0, 6, 24, 48 hrs). Identify byproducts using LC-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and DSC for phase transitions .

Q. How can researchers investigate the compound’s role in modulating hypoxia-inducible pathways, as suggested by related analogs?

  • Methodological Answer :

  • Cell-Based Assays : Treat HIF-1α reporter cell lines (e.g., HEK293T with luciferase constructs) under hypoxic conditions. Measure luciferase activity and HIF-1α protein levels via Western blot .
  • Gene Expression Analysis : Use qPCR to quantify downstream targets (e.g., VEGF or EPO) after compound exposure .

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